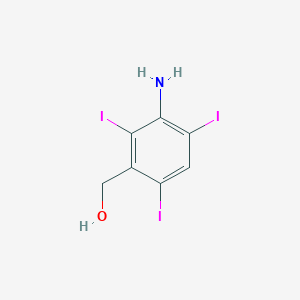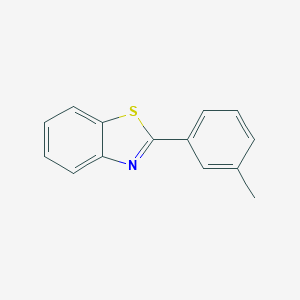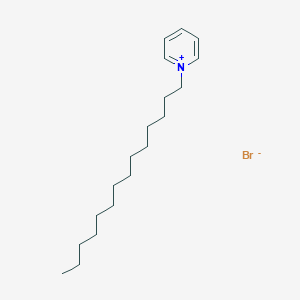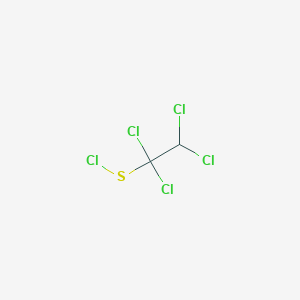
1,1,2,2-Tetrachloroethanesulfenyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrachloroethanesulfenyl chloride is a chemical compound with the molecular formula C2HCl5S and a molecular weight of 234.359 g/mol . It is an organosulfur compound characterized by the presence of both chlorine and sulfur atoms. This compound is primarily used in organic synthesis and various industrial applications.
Métodos De Preparación
1,1,2,2-Tetrachloroethanesulfenyl chloride can be synthesized through the reaction of trichloroethylene with sulfur dichloride . The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
[ \text{C}_2\text{HCl}_3 + \text{SCl}_2 \rightarrow \text{C}_2\text{HCl}_5\text{S} ]
Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. The process requires careful monitoring of temperature and pressure to maintain optimal conditions for the reaction.
Análisis De Reacciones Químicas
1,1,2,2-Tetrachloroethanesulfenyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.
Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: Reduction of 1,1,2,2-tetrachloroethylsulfenyl chloride can lead to the formation of thiols and other reduced sulfur compounds. Reducing agents like lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrachloroethanesulfenyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds. Its reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: Research in biology often utilizes this compound to study the effects of organosulfur compounds on biological systems. It can be used to investigate enzyme inhibition and other biochemical processes.
Medicine: In medicinal chemistry, 1,1,2,2-tetrachloroethylsulfenyl chloride is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs with antimicrobial or anticancer activity.
Industry: Industrial applications include its use as a reagent in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,1,2,2-tetrachloroethylsulfenyl chloride exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This interaction disrupts normal enzyme function and can lead to various biochemical effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic and toxicological properties.
Comparación Con Compuestos Similares
1,1,2,2-Tetrachloroethanesulfenyl chloride can be compared with other similar compounds, such as:
1,1,2,2-Tetrachloroethane: This compound is structurally similar but lacks the sulfur atom.
1,2-Dichloro-1,1,2-trifluoroethane: Another related compound, which contains fluorine atoms instead of sulfur.
The uniqueness of 1,1,2,2-tetrachloroethylsulfenyl chloride lies in its combination of chlorine and sulfur atoms, which imparts specific reactivity and applications not found in its analogs.
Propiedades
Número CAS |
1185-09-7 |
|---|---|
Fórmula molecular |
C2HCl5S |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
1,1,2,2-tetrachloroethyl thiohypochlorite |
InChI |
InChI=1S/C2HCl5S/c3-1(4)2(5,6)8-7/h1H |
Clave InChI |
LCVOCDOSGJHZFH-UHFFFAOYSA-N |
SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
SMILES canónico |
C(C(SCl)(Cl)Cl)(Cl)Cl |
| 1185-09-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



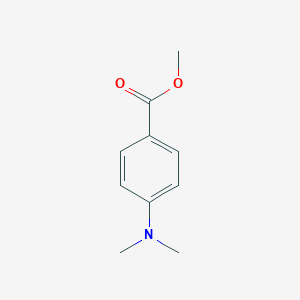
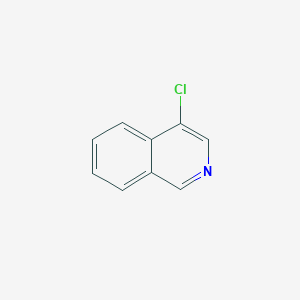
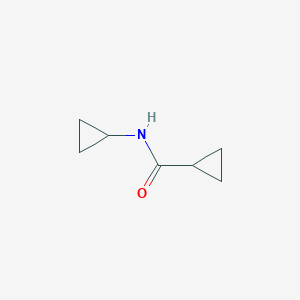
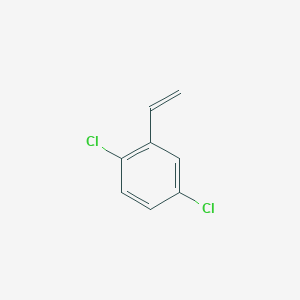
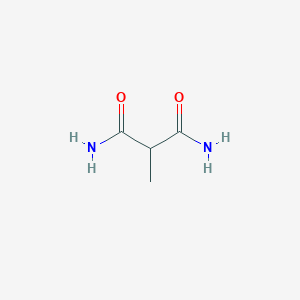
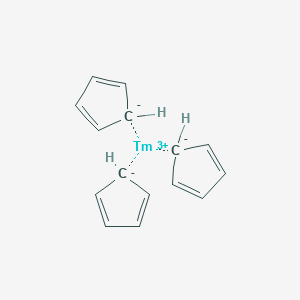
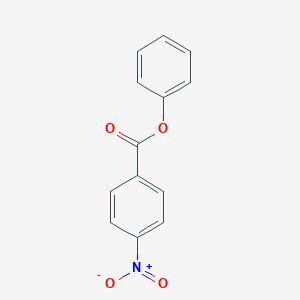
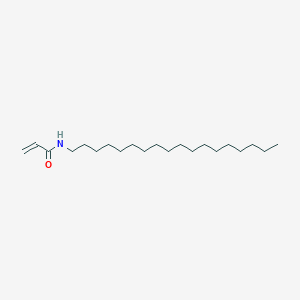
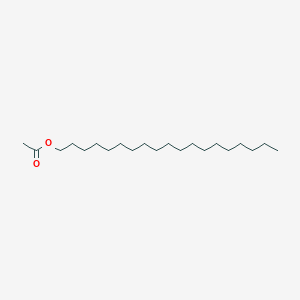
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
